molecular formula C16H17N3O3S B11186858 Ethyl 4-[(4-acetylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

Ethyl 4-[(4-acetylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B11186858
M. Wt: 331.4 g/mol
InChI Key: VTZRXDYIGDZQBU-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-acetylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is an organic compound with a complex structure that includes a pyrimidine ring substituted with an ethyl ester, a methylthio group, and an acetylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-acetylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-acetylphenylamine with 2-chloro-4-methylthio-5-ethoxycarbonylpyrimidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-acetylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Ethyl 4-[(4-acetylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-acetylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects. Additionally, it can modulate the expression of proteins involved in apoptosis and endoplasmic reticulum stress .

Comparison with Similar Compounds

Ethyl 4-[(4-acetylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 4-(4-acetylanilino)-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H17N3O3S/c1-4-22-15(21)13-9-17-16(23-3)19-14(13)18-12-7-5-11(6-8-12)10(2)20/h5-9H,4H2,1-3H3,(H,17,18,19)

InChI Key

VTZRXDYIGDZQBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)C(=O)C)SC

Origin of Product

United States

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